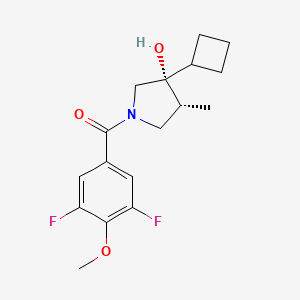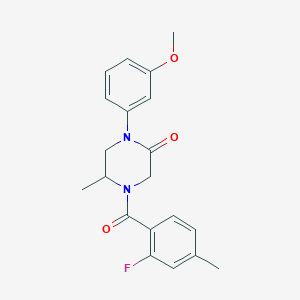
(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-3-cyclobutyl-1-(3,5-difluoro-4-methoxybenzoyl)-4-methyl-3-pyrrolidinol is a useful research compound. Its molecular formula is C17H21F2NO3 and its molecular weight is 325.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14894986 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Functionalization of Heterocycles
Research in the field of synthetic organic chemistry has highlighted the versatility of pyrrolidinol derivatives in the synthesis and functionalization of heterocyclic compounds. For instance, the synthesis of benzo[b]thiepins involves a cycloaddition reaction followed by ring opening and hydrolysis steps, showcasing the utility of pyrrolidinol derivatives in constructing complex heterocyclic structures (D. Reinhoudt & C. G. Kouwenhoven, 1974). Similarly, the generation of diverse trifluoromethyl heterocycles from a single precursor demonstrates the role of pyrrolidinol derivatives in the efficient synthesis of fluorinated heterocycles, which are of significant interest due to their pharmaceutical and agrochemical applications (Mark A. Honey et al., 2012).
Catalysis and Ligand Development
Pyrrolidinol derivatives also play a crucial role in the development of catalysts and ligands for various organic reactions. For example, the design of rhodium N-heterocyclic carbene catalysts for the hydrothiolation of alkynes showcases the potential of pyrrolidinol-based ligands in catalysis, offering a switch in regioselectivity based on the ligand structure (Andrea Di Giuseppe et al., 2012). Additionally, the synthesis of luminescent copper(I) complexes with pyridine and quinoline derivatives indicates the application of pyrrolidinol derivatives in the development of new materials with unique photophysical properties (Torsten Hölzel et al., 2021).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrrolidinol derivatives have been explored for their potential as anticancer agents. The synthesis and characterization of organometallic complexes with pyrrolidinol-derived ligands for cancer treatment highlight the medicinal applications of these compounds (I. Stepanenko et al., 2011). This research underscores the importance of pyrrolidinol derivatives in the development of new therapeutic agents.
Propriétés
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(3,5-difluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3/c1-10-8-20(9-17(10,22)12-4-3-5-12)16(21)11-6-13(18)15(23-2)14(19)7-11/h6-7,10,12,22H,3-5,8-9H2,1-2H3/t10-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBQNFZRGSAGR-QGHHPUGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC(=C(C(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5556130.png)
![N-[4-(cyanomethyl)phenyl]furan-2-carboxamide](/img/structure/B5556135.png)


![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
methanone](/img/structure/B5556176.png)
![N~1~-[3-(ACETYLAMINO)PHENYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B5556184.png)
![(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)
![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)

